N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15625483
InChI: InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12)
SMILES:
Molecular Formula: C7H11N5O
Molecular Weight: 181.20 g/mol

N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine

CAS No.:

Cat. No.: VC15625483

Molecular Formula: C7H11N5O

Molecular Weight: 181.20 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine -

Specification

Molecular Formula C7H11N5O
Molecular Weight 181.20 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine
Standard InChI InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12)
Standard InChI Key DRNSXSPHLSBSGL-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NC(=N1)/N=C(/N)\NO)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)NO)C

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) substituted with methyl groups at positions 4 and 6. At position 2, a hydroxyguanidine group (-NH-C(=NH)-NH-OH) is attached, resulting in the systematic IUPAC name N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine. The molecular formula is C₇H₁₀N₆O, with a calculated molecular weight of 194.19 g/mol. Key structural analogs include N'-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide (PubChem CID: 9637290) , which shares the pyrimidine scaffold but differs in its substitution at the 2-position.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via condensation reactions between a 2-amino-4,6-dimethylpyrimidine precursor and hydroxylamine derivatives. A plausible route involves:

  • Pyrimidine Core Formation: Cyclocondensation of acetylacetone derivatives with guanidine or its analogs, as demonstrated in the synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diaryl pyrimidines .

  • Functionalization at C2: Nucleophilic substitution of a chlorine atom at C2 of 4,6-dimethylpyrimidin-2-amine with hydroxylguanidine under basic conditions, analogous to methods used for VEGFR-2 inhibitors .

Detailed Synthetic Procedure

Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine

  • React 4,6-dimethyl-2-aminopyrimidine with POCl₃ at reflux to yield the 2-chloro derivative .
    Step 2: Introduction of Hydroxyguanidine

  • React 2-chloro-4,6-dimethylpyrimidine with N-hydroxyguanidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

Yield Optimization:

  • Use of microwave-assisted synthesis reduces reaction time to 2–4 hours with yields >75% .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, releasing hydroxylamine and 4,6-dimethylpyrimidin-2-amine.

Biological Activity

While direct studies on this compound are scarce, structural analogs exhibit notable activities:

  • Kinase Inhibition: Pyrimidine derivatives with guanidine substituents show potent inhibition of VEGFR-2 and EGFR kinases (IC₅₀ values <100 nM) .

  • Antimicrobial Activity: Guanidine-containing pyrimidines demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

  • Antiangiogenic Effects: Analogous compounds reduce tumor growth by >50% in murine melanoma models .

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